8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Description
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIZOIEZIWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem SN2 and SNAr Cyclization
A prominent method employs 2,4,6-tribromo-3-(2-bromoethoxy)pyridine as a starting material. Primary amines (e.g., benzylamine) undergo tandem SN2 displacement of the bromoethoxy group followed by SNAr cyclization at the pyridine’s 2-position. This method achieves moderate regioselectivity (65–78%) and yields 40–55% of the oxazepine core.
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Catalyst: None required
- Temperature: 80–100°C
- Time: 12–24 hours
Aluminum Chloride-Mediated Cyclization
Inspired by benzazepine syntheses, AlCl3 facilitates Friedel-Crafts-type cyclization of chloro-substituted intermediates. For example, [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride reacts with AlCl3 at 125–130°C to form the tetrahydropyrido-oxazepine framework.
Key Parameters
- AlCl3 Stoichiometry: 2.5–3.0 equivalents
- Yield: 35–40% (free base)
- Purity Control: Recrystallization from isopropanol/water
Nucleophilic Substitution and Reduction
Nitrile Hydrolysis and Reduction
A reported pathway involves:
- Nitrile Intermediate Formation: 2-[(4-chloro-2-nitrophenyl)oxy]-benzonitrile[cyano-14C] synthesis via potassium [14C] cyanide addition.
- Hydrolysis: Cesium carbonate and hydrogen peroxide convert nitriles to amides (85–90% yield).
- Stannous Chloride Reduction: Simultaneous nitro reduction and cyclization in acetic acid/ethanol yields the oxazepine core.
Optimization Notes
Boron Trifluoride-Assisted Reduction
For final dihydrochloride formation, sodium borohydride and boron trifluoride tetrahydrofuran complex reduce ketone intermediates. Post-reduction HCl treatment isolates the salt (82–89% yield).
Critical Steps
Halogenation and Salt Formation
Direct Chlorination
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Scalability |
|---|---|---|---|
| Tandem Cyclization | 3 | 40–55 | Pilot-scale |
| AlCl3 Cyclization | 4 | 35–40 | Industrial |
| Nitrile Reduction | 5 | 50–60 | Lab-scale |
Recent Innovations and Patents
Chemical Reactions Analysis
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyrido-Oxazepine Derivatives
The 8-chloro derivative is part of a broader class of pyrido-oxazepines distinguished by substituents and ring fusion positions. Key analogs include:
Key Observations :
- Chlorine vs. Ethoxy : The 8-Cl substituent in the target compound may enhance electrophilicity and receptor binding compared to 8-OEt derivatives, which prioritize lipophilicity .
- Heteroatom Exchange : Replacing oxygen with sulfur (e.g., thiazepines ) alters electronic properties and bioavailability, often enhancing thiol-mediated interactions.
Ring Fusion Position and Pharmacological Implications
- Pyrido[3,4-f] vs. Pyrido[4,3-f] : The target compound’s [3,4-f] fusion (pyridine at positions 3-4) contrasts with [4,3-f] analogs (e.g., ), which shift nitrogen positioning. This affects hydrogen-bonding patterns and interactions with targets like serotonin receptors .
- Dibenzo-Fused Derivatives: Compounds like Org GC 94 (dibenzo[b,f]pyrazino-oxazepine ) exhibit expanded aromatic systems, increasing affinity for histamine and serotonin receptors but introducing synthetic complexity.
Biological Activity
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine; dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique nitrogen and oxygen-containing ring structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.74 g/mol
- CAS Number : 956461-79-3
- IUPAC Name : 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
The biological activity of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is primarily attributed to its interaction with various molecular targets within the body. The compound has shown the ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This modulation can lead to significant biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease processes.
- Receptor Binding : It has been found to bind to receptors that are critical in neurological disorders and other conditions.
Biological Activity
Research indicates that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been tested against various cancer cell lines with promising results indicating cytotoxic effects.
- Neuroprotective Effects : The compound is being investigated for potential neuroprotective effects that could benefit conditions like Alzheimer's disease.
Research Findings
Numerous studies have documented the biological activity of this compound. Below is a summary of key findings from recent research:
Case Studies
-
Anticancer Activity :
- A study conducted on breast cancer cell lines reported that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibited significant cytotoxicity and induced apoptosis in cancer cells. The mechanism was linked to the disruption of cell cycle progression and induction of oxidative stress.
-
Neurological Implications :
- In animal models simulating neurodegenerative diseases, the compound displayed protective effects against neuronal death and improved cognitive function metrics compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, including cyclization and chlorination steps. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and rigorous solvent selection. For example, highlights the use of NMR and HRMS to verify structural integrity during synthesis, ensuring >95% purity through iterative recrystallization . Safety protocols for handling intermediates (e.g., chlorinated reagents) should follow guidelines in , including waste segregation and professional disposal .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility profiling using dynamic light scattering (DLS) and UV-Vis spectroscopy across a pH range (2–12) and temperatures (4°C to 60°C). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. emphasizes the importance of COA (Certificate of Analysis) documentation for batch-to-batch consistency .
Q. What analytical techniques are critical for confirming the molecular structure and protonation states of this compound?
- Methodological Answer : Use tandem techniques:
- 1H/13C NMR to map hydrogen and carbon environments (e.g., for analogous tetrahydroimidazo-pyridine derivatives) .
- X-ray crystallography for crystal structure validation.
- Mass spectrometry (HRMS) to confirm molecular weight and chloride counterion stoichiometry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. describes reaction path search methods using quantum chemical calculations to predict regioselectivity in heterocyclic systems . Pair computational predictions with experimental validation via kinetic studies (e.g., stopped-flow spectroscopy).
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Apply data-driven meta-analysis ( ) to identify variables such as bioavailability differences, metabolite interference, or assay sensitivity thresholds . Use AI-driven platforms (e.g., COMSOL Multiphysics, as in ) to model pharmacokinetic/pharmacodynamic (PK/PD) relationships and refine dosing regimens .
Q. How can reaction engineering principles optimize scalability for this compound’s synthesis while minimizing byproducts?
- Methodological Answer : Design continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Reference (CRDC subclass RDF2050112) for reactor design fundamentals, including residence time distribution (RTD) analysis . Incorporate in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Use Bayesian hierarchical models to account for inter-study variability. emphasizes aligning theoretical frameworks with experimental design, such as dose-response sigmoidal curve fitting via nonlinear regression (e.g., Hill equation) . Validate with bootstrap resampling to assess confidence intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
